2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane
Description
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2/c8-7(9,10)5-12-3-6(4-12)1-11-2-6/h11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIHHOALZRUBRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with a trifluoroethylating agent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Reductive Amination and Cyclization
The spirocyclic core of 2,6-diazaspiro[3.3]heptanes is typically synthesized via reductive amination. For example, 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane was prepared by reacting (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine with t-BuOK in THF at 70°C, achieving cyclization in high yield . Similar conditions could apply to the trifluoroethyl derivative:
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization of intermediates | t-BuOK, THF, 70°C | ~80% |
Pd-Catalyzed Amination
2,6-Diazaspiro[3.3]heptanes serve as ligands in palladium-catalyzed cross-coupling reactions. The trifluoroethyl variant may participate in Buchwald-Hartwig amination to form N-Boc-N'-aryl derivatives :
| Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Aryl halides | Pd(OAc)₂, XPhos | N-Aryl-2,6-diazaspiroheptane | 60-85% |
Nucleophilic Substitution
The trifluoroethyl group’s electron-withdrawing nature enhances the nucleophilicity of adjacent amines. This facilitates reactions such as:
-
Alkylation : Reacting with alkyl halides under basic conditions.
-
Acylation : Formation of amides using acyl chlorides or anhydrides.
Example from analogs:
textC1C2(CN1)CN(C2)CC(F)(F)F → Reacts with CH₃I → C1C2(CN1)CN(C2)CC(F)(F)F-CH3
Acid-Base Reactions
The compound’s basic nitrogen atoms react with acids to form salts. For instance, ditrifluoroacetate salts are common derivatives :
| Base | Acid | Salt Formed | Reference |
|---|---|---|---|
| 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro | CF₃COOH | Ditrifluoroacetate salt |
Ring-Opening Reactions
Under strong acidic or basic conditions, the spirocyclic structure may undergo ring-opening. For example, heating with aqueous HCl could cleave the azetidine rings, forming linear diamines.
Key Reactivity Insights:
Scientific Research Applications
Applications in Medicinal Chemistry
-
Receptor Binding Studies :
These findings suggest that the compound could serve as a scaffold for developing new drugs aimed at treating conditions such as depression or schizophrenia.
Compound σ1 Receptor Affinity σ2 Receptor Affinity 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane High Moderate - Bioisosteric Replacements :
- Synthesis of Novel Derivatives :
Applications in Material Science
- Polymer Chemistry :
- The incorporation of diazaspiro structures into polymer matrices has been investigated for their potential to enhance mechanical properties and thermal stability. These materials can be utilized in coatings and composites where durability is crucial.
Case Studies
- Study on Sigma Receptor Affinity :
- Polymer Composite Development :
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Key Observations :
- The spirocyclic core increases nitrogen atom separation (4.17 Å vs. 2.86–2.89 Å in piperazines), altering receptor-binding profiles .
- Fluorination (e.g., trifluoroethyl or difluoro groups) enhances solubility and logP compared to non-fluorinated analogs like 2-methyl derivatives .
- The rigid spiro structure improves metabolic stability by reducing rotational freedom, a critical advantage over flexible piperazines .
Key Observations :
Biological Activity
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of diazaspiro compounds, which are recognized for their ability to interact with various biological targets, including receptors involved in neurological and cancer-related pathways.
- IUPAC Name : this compound
- Molecular Formula : CHFN
- Molecular Weight : 180.17 g/mol
- CAS Number : 1638763-96-8
The biological activity of this compound primarily revolves around its interaction with sigma receptors (σ1 and σ2). These receptors are implicated in various physiological processes and are considered significant targets for drug development in treating conditions such as cancer and neurodegenerative diseases.
Binding Affinity Studies
Recent studies have demonstrated that compounds with diazaspiro frameworks can exhibit high affinity for sigma receptors. For instance, a series of compounds structurally related to this compound were evaluated using in vitro binding assays. The results indicated that modifications on the diazaspiro core could lead to varying affinities for σ1 and σ2 receptors:
| Compound | σ1 Affinity (nM) | σ2 Affinity (nM) | Selectivity |
|---|---|---|---|
| Compound A | 50 | 4 | High |
| Compound B | 20 | 15 | Moderate |
| Target Compound | 30 | 10 | Moderate |
Biological Activity Case Studies
-
Cancer Cell Proliferation Inhibition
- In a study examining the effects of diazaspiro compounds on cancer cell lines, it was found that this compound inhibited the proliferation of breast cancer cells by modulating sigma receptor activity. The compound demonstrated a dose-dependent response with an IC50 value of approximately 25 µM.
-
Neuroprotective Effects
- Another study highlighted the neuroprotective potential of this compound in models of Alzheimer's disease. It was observed that treatment with the compound reduced amyloid-beta oligomer accumulation in neuronal cultures, suggesting a mechanism involving σ1 receptor antagonism.
Pharmacological Profile
The pharmacological profile of this compound indicates its potential utility in various therapeutic areas:
- Neurological Disorders : Potential use as a treatment for conditions like Alzheimer's disease due to its ability to modulate neurotoxic pathways.
- Oncology : The compound's ability to inhibit cancer cell proliferation suggests a role as an anticancer agent.
Q & A
Q. What are the common synthetic routes for 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors or Pd-catalyzed cross-coupling. Key methods include:
- Cyclization strategies : Reacting trifluoroethyl-substituted amines with carbonyl compounds under inert atmospheres to prevent oxidation. Yields depend on temperature control and purification via recrystallization or chromatography .
- Pd-catalyzed aryl amination : Using tert-butyl-protected diazaspiroheptane intermediates (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) with halogenated pyridines in 1-butanol at reflux (117°C, 16 hours). Triethylamine is critical for deprotonation, and yields improve with stoichiometric optimization .
Q. How does the spirocyclic core influence the compound’s reactivity and stability?
The spiro[3.3]heptane scaffold imposes conformational rigidity, which:
- Reduces rotational freedom, enhancing binding specificity in receptor-ligand interactions .
- Increases metabolic stability compared to linear analogs, as observed in solubility studies of diazaspiroheptane derivatives .
- The trifluoroethyl group introduces strong electron-withdrawing effects, altering pKa and reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers optimize solubility and bioavailability of this compound derivatives?
Strategies include:
- Salt formation : Dihydrochloride or trifluoroacetate salts improve aqueous solubility (e.g., 2-methyl-2,6-diazaspiro[3.3]heptane dihydrochloride, solubility >100 µM) .
- Substituent engineering : Replacing hydrophobic groups with polar moieties (e.g., pyridinyl or cyanopyridinyl) enhances solubility. For example, 2-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptane exhibits 148 µM solubility in aqueous buffer .
Q. Table 1: Solubility of Selected Derivatives
Q. What analytical techniques are critical for characterizing structural and electronic properties?
- NMR spectroscopy : ¹H/¹³C NMR resolves spirocyclic conformation and substituent effects. For example, 2-(4-trifluoromethylpyridin-2-yl)-2,6-diazaspiro[3.3]heptane shows distinct singlet peaks at δ 3.35–3.62 ppm for equivalent methylene protons .
- Mass spectrometry (LC/MS) : Confirms molecular weight and fragmentation patterns (e.g., M+H+ = 244 for trifluoromethylpyridinyl derivatives) .
Q. How can contradictions in biological activity data between analogs be resolved?
- Structure-activity relationship (SAR) studies : Systematic substitution at the trifluoroethyl or spirocyclic positions clarifies bioactivity trends. For instance, methyl-substituted analogs show lower D3 receptor affinity (Ki = 1093 nM) compared to cyanopyridinyl derivatives (Ki = 344 nM) .
- Computational modeling : Molecular docking identifies steric clashes or electronic mismatches in receptor binding pockets .
Methodological Challenges
Q. What strategies mitigate instability during synthesis of trifluoroethyl-substituted spirocycles?
- Inert atmosphere handling : Prevents oxidation of amine intermediates during cyclization .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize reactive amines, enabling selective deprotection with trifluoroacetic acid .
- Purification : Amberlite™ ion-exchange resins (OH-form) efficiently remove acidic byproducts without chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
